Cas no 930603-98-8 (4-methoxy-1,4'-bipiperidine)
4-methoxy-1,4'-bipiperidine Chemical and Physical Properties
Names and Identifiers
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- 1-(4-PIPERIDINYL)-4-METHOXY-PIPERIDINE
- 4-methoxy-1-(4-piperidyl)piperidine
- 1,4'-bipiperidine, 4-methoxy-
- 4-Methoxy-1,4'-bipiperidine
- LogP
- 4-METHOXY-[1,4`]BIPIPERIDINYL
- 4-methoxy-1,4'-bipiperidine
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- MDL: MFCD09998983
- Inchi: 1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3
- InChI Key: QYTOCUJJGMOUDF-UHFFFAOYSA-N
- SMILES: O(C)C1CCN(CC1)C1CCNCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
4-methoxy-1,4'-bipiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061574-1g |
4-Methoxy-[1,4`]bipiperidinyl |
930603-98-8 | >98 | 1g |
£239.00 | 2022-03-01 | |
| Fluorochem | 061574-5g |
4-Methoxy-[1,4`]bipiperidinyl |
930603-98-8 | >98 | 5g |
£721.00 | 2022-03-01 | |
| Fluorochem | 061574-10g |
4-Methoxy-[1,4`]bipiperidinyl |
930603-98-8 | >98 | 10g |
£1200.00 | 2022-03-01 | |
| Fluorochem | 061574-25g |
4-Methoxy-[1,4`]bipiperidinyl |
930603-98-8 | >98 | 25g |
£2401.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M178273-1g |
4-methoxy-1,4'-bipiperidine |
930603-98-8 | 97% | 1g |
¥1312.90 | 2023-09-01 | |
| Chemenu | CM109090-1g |
4-methoxy-1,4'-bipiperidine |
930603-98-8 | 97% | 1g |
$231 | 2021-08-06 | |
| Chemenu | CM109090-5g |
4-methoxy-1,4'-bipiperidine |
930603-98-8 | 97% | 5g |
$693 | 2021-08-06 | |
| TRC | M265863-50mg |
4-Methoxy-1,4'-bipiperidine |
930603-98-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M265863-100mg |
4-Methoxy-1,4'-bipiperidine |
930603-98-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M265863-500mg |
4-Methoxy-1,4'-bipiperidine |
930603-98-8 | 500mg |
$ 135.00 | 2022-06-04 |
4-methoxy-1,4'-bipiperidine Suppliers
4-methoxy-1,4'-bipiperidine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 4-methoxy-1,4'-bipiperidine
Introduction to 4-methoxy-1,4'-bipiperidine (CAS No. 930603-98-8)
4-methoxy-1,4'-bipiperidine, identified by the Chemical Abstracts Service Number (CAS No.) 930603-98-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This bispyridine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The presence of a methoxy group at the 4-position of one piperidine ring and the connectivity between two piperidine units through a 1,4' linkage contribute to its distinct chemical behavior and reactivity, making it a valuable scaffold for synthetic chemists and biologists.
The compound's bifunctional nature allows for diverse modifications, enabling the exploration of various pharmacophoric motifs. In recent years, 4-methoxy-1,4'-bipiperidine has been studied as a precursor in the synthesis of more complex molecules with potential therapeutic benefits. Its role in developing novel agents has been particularly highlighted in the context of central nervous system (CNS) disorders, where bipiperidine derivatives are known to exhibit interesting pharmacological profiles.
One of the most compelling aspects of 4-methoxy-1,4'-bipiperidine is its utility in constructing ligands for G-protein coupled receptors (GPCRs). GPCRs are integral membrane proteins that play a crucial role in cellular signaling pathways, and modulating their activity is a key strategy in drug design. The dual piperidine moiety in 4-methoxy-1,4'-bipiperidine provides a suitable framework for designing selective ligands that can interact with specific GPCR subtypes. Recent studies have demonstrated its application in generating potent and selective agonists or antagonists for receptors such as dopamine receptors, which are implicated in conditions like Parkinson's disease and schizophrenia.
Moreover, the methoxy group at the 4-position introduces additional opportunities for functionalization. This substituent can be further modified to introduce other pharmacophores or to enhance solubility and metabolic stability. The synthesis of 4-methoxy-1,4'-bipiperidine typically involves multi-step organic reactions, including condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations.
In the context of medicinal chemistry, the exploration of 4-methoxy-1,4'-bipiperidine has led to several promising derivatives with enhanced biological activity. For instance, modifications at the nitrogen atoms of the piperidine rings have been investigated to optimize binding affinity and selectivity. These efforts have resulted in compounds that show potential as leads for further drug development. The compound's versatility also makes it a candidate for exploring new therapeutic avenues beyond CNS disorders, such as oncology and anti-inflammatory applications.
The analytical characterization of 4-methoxy-1,4'-bipiperidine (CAS No. 930603-98-8) is critical to ensure its identity and purity before use in pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm its molecular structure and assess impurity profiles. These analytical methods provide essential data for researchers to validate the compound's quality and suitability for downstream applications.
Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of 4-methoxy-1,4'-bipiperidine. Molecular modeling studies have helped elucidate its interactions with biological targets at an atomic level, providing insights into how structural modifications can influence pharmacological activity. These computational approaches complement experimental work by predicting binding modes and affinity changes, thereby accelerating the drug discovery process.
The industrial significance of 4-methoxy-1,4'-bipiperidine extends beyond academic research. Pharmaceutical companies are increasingly interested in accessing high-quality bispyridine derivatives like this one for lead optimization programs. Its availability from specialized chemical suppliers ensures that researchers can conduct their studies efficiently without compromising on material quality. As demand grows for innovative therapeutic agents targeting complex diseases, compounds like 4-methoxy-1,4'-bipiperidine are expected to remain at the forefront of pharmaceutical research.
In conclusion,4-methoxy-1,4'-bipiperidine (CAS No. 930603-98-8) represents a fascinating compound with broad applications in medicinal chemistry and drug development. Its unique structural features make it a versatile scaffold for designing novel bioactive molecules, particularly those targeting CNS-related disorders. The ongoing research into this compound underscores its importance as a building block for future therapeutics and highlights its potential to contribute significantly to advancements in human health.
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